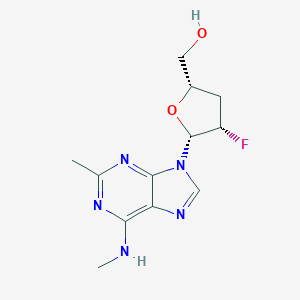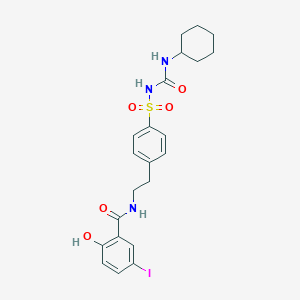
2'-F-2,N6-dimethyl-ddA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2'-F-2,N6-dimethyl-ddA is a synthetic nucleoside analog This compound is structurally related to adenine and is characterized by the presence of a fluorine atom at the 2’ position and the absence of hydroxyl groups at the 2’ and 3’ positions of the sugar moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2'-F-2,N6-dimethyl-ddA typically involves the following steps:
Glycosylation Reaction: The starting material, 2,N6-dimethyladenine, undergoes a glycosylation reaction with a protected sugar derivative that has a fluorine atom at the 2’ position.
Deprotection: The protected sugar moiety is then deprotected under acidic or basic conditions to yield the desired nucleoside analog.
Purification: The final product is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound may involve large-scale glycosylation reactions followed by efficient purification processes to ensure high yield and purity. The use of automated synthesis and purification systems can enhance the scalability and reproducibility of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2'-F-2,N6-dimethyl-ddA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the nucleoside analog.
Substitution: Nucleophilic substitution reactions can be used to introduce different substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of analogs.
Wissenschaftliche Forschungsanwendungen
2'-F-2,N6-dimethyl-ddA has several scientific research applications:
Antiviral Research: The compound has shown potential as an antiviral agent, particularly against viruses that rely on nucleoside analogs for replication inhibition.
Anticancer Research: Its structural similarity to natural nucleosides allows it to be incorporated into DNA, leading to the disruption of DNA synthesis in cancer cells.
Biochemical Studies: The compound is used in studies to understand the mechanisms of nucleoside analogs and their interactions with enzymes involved in DNA and RNA synthesis.
Wirkmechanismus
The mechanism of action of 2'-F-2,N6-dimethyl-ddA involves its incorporation into DNA or RNA, leading to chain termination or the introduction of mutations. The fluorine atom at the 2’ position enhances its stability and resistance to enzymatic degradation. The compound targets viral polymerases and cellular DNA polymerases, disrupting the replication process and inhibiting the proliferation of viruses or cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Fluoro-9-(2,3-dideoxy-2-fluoro-beta-D-arabinofuranosyl)-9H-purin-6-amine
- 9-(2,3-Dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)-2-methyl-9H-purine-6-amine
- 9-(2-Fluoro-2,3-dideoxy-beta-D-threo-pentofuranosyl)-8-methyl-9H-purine-6-amine
Uniqueness
2'-F-2,N6-dimethyl-ddA is unique due to its specific structural modifications, including the presence of a fluorine atom and the absence of hydroxyl groups at the 2’ and 3’ positions. These modifications confer enhanced stability and resistance to enzymatic degradation, making it a valuable compound for antiviral and anticancer research.
Eigenschaften
CAS-Nummer |
132722-92-0 |
|---|---|
Molekularformel |
C12H16FN5O2 |
Molekulargewicht |
281.29 g/mol |
IUPAC-Name |
[(2S,4S,5R)-4-fluoro-5-[2-methyl-6-(methylamino)purin-9-yl]oxolan-2-yl]methanol |
InChI |
InChI=1S/C12H16FN5O2/c1-6-16-10(14-2)9-11(17-6)18(5-15-9)12-8(13)3-7(4-19)20-12/h5,7-8,12,19H,3-4H2,1-2H3,(H,14,16,17)/t7-,8-,12+/m0/s1 |
InChI-Schlüssel |
JGGATLHBDCQYHB-YVZVNANGSA-N |
SMILES |
CC1=NC(=C2C(=N1)N(C=N2)C3C(CC(O3)CO)F)NC |
Isomerische SMILES |
CC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H](C[C@H](O3)CO)F)NC |
Kanonische SMILES |
CC1=NC(=C2C(=N1)N(C=N2)C3C(CC(O3)CO)F)NC |
| 132722-92-0 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![10-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B159898.png)

![N-[2-(diethylamino)ethyl]-4-nitrobenzamide](/img/structure/B159901.png)









